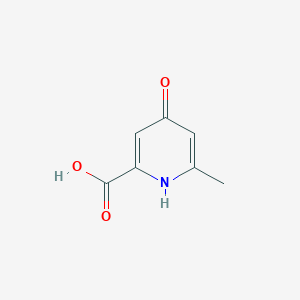

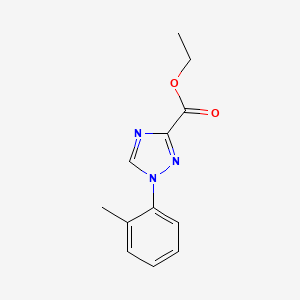

4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide;hydrate

Overview

Description

The compound contains a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group. Sulfonamides are known for their use in some types of drugs, particularly antibiotics .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, sulfonamides are typically solid at room temperature, and many are slightly soluble in water .Scientific Research Applications

Synthesis and Antibacterial Evaluation

Researchers have been focusing on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming to discover effective antibacterial agents. For instance, Azab et al. (2013) explored the reactivity of ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with various compounds to produce derivatives with high antibacterial activities (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).

Biological Properties and Metal Complexes

Chohan et al. (2009) synthesized sulfonamide-derived compounds and their metal chelates, which were characterized and tested for antibacterial, antifungal, and cytotoxic activity. These studies revealed moderate to significant antibacterial and good antifungal activities, showcasing the potential of sulfonamide derivatives in therapeutic applications (Z. Chohan, H. Shad, & F. Nasim, 2009).

Fluorescence Binding Studies

Meng et al. (2012) conducted fluorescence and UV–vis spectral studies to investigate the interactions between p-hydroxycinnamic acid amides and bovine serum albumin (BSA). This research contributes to understanding the binding behavior of such compounds, which is crucial for drug design (Fa-Yan Meng, Jin-Mei Zhu, Anran Zhao, Sheng-Rong Yu, & Cui-wu Lin, 2012).

Antitumor and Antimicrobial Activities

Novel synthesis strategies have led to the discovery of compounds with significant antitumor and antimicrobial activities. Hafez et al. (2017) synthesized a series of compounds that showed higher activity against liver, colon, and lung cancer cell lines than the standard drug doxorubicin. These compounds also exhibited high activity against both Gram-positive and Gram-negative bacteria (H. Hafez, Sulaiman A. Alsalamah, & Abdel-Rhman B. A. El-Gazzar, 2017).

Nonlinear Optical Properties

Shahid et al. (2018) synthesized Sulfadiazine-Ortho-Vanillin Schiff base and investigated its nonlinear optical (NLO) properties, revealing considerable NLO character. Such properties suggest potential applications in developing non-linear optical materials, important for various technological applications (M. Shahid, Muhammad Salim, M. Khalid, M. Tahir, M. U. Khan, & A. A. Braga, 2018).

Mechanism of Action

Target of Action

The primary target of 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide;hydrate, also known as Sulfamethazine-(phenyl-13C6) hemihydrate, is the bacterial enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

Sulfamethazine-(phenyl-13C6) hemihydrate inhibits the bacterial enzyme dihydropteroate synthase, thereby preventing the synthesis of folic acid . The compound forms hydrogen bonds with the enzyme, disrupting its normal function . This disruption prevents the bacteria from producing essential proteins and DNA, thus inhibiting their growth and reproduction .

Biochemical Pathways

The inhibition of dihydropteroate synthase disrupts the folate synthesis pathway in bacteria . This disruption leads to a deficiency in folic acid, which is necessary for the synthesis of nucleic acids and proteins. As a result, the bacteria cannot grow or reproduce effectively .

Pharmacokinetics

Similar sulfonamide drugs are known to be well-absorbed in the gastrointestinal tract and widely distributed throughout the body . They are primarily excreted unchanged in the urine .

Result of Action

The inhibition of folic acid synthesis by Sulfamethazine-(phenyl-13C6) hemihydrate leads to a halt in bacterial growth and reproduction .

Action Environment

The efficacy of Sulfamethazine-(phenyl-13C6) hemihydrate can be influenced by various environmental factors. For instance, the compound’s inhibitory effect improves with an increase in concentration . Its efficacy declines with an increase in temperature

Safety and Hazards

Biochemical Analysis

Biochemical Properties

4-Amino-N-(4,6-dimethylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide;hydrate plays a crucial role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound is known to inhibit the enzyme dihydropteroate synthetase, which is essential for the synthesis of folate in bacteria . By inhibiting this enzyme, the compound prevents the formation of dihydrofolate and tetrahydrofolate, ultimately inhibiting bacterial DNA synthesis and cell division . Additionally, the compound can form hydrogen bonds with various biomolecules, enhancing its binding affinity and specificity .

Cellular Effects

The effects of this compound on cells are profound. This compound can disrupt cellular processes by inhibiting key enzymes involved in folate synthesis . In bacterial cells, this inhibition leads to a halt in DNA replication and cell division, making the compound bacteriostatic rather than bactericidal . In mammalian cells, the compound can affect cell signaling pathways and gene expression by interacting with folate-dependent enzymes . This interaction can lead to changes in cellular metabolism and function, highlighting the compound’s potential as a research tool in cell biology.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of dihydropteroate synthetase . The compound mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and competitively inhibits its activity . This inhibition prevents the synthesis of dihydrofolate, a precursor for tetrahydrofolate, which is essential for DNA synthesis . Additionally, the compound can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing its binding and enhancing its inhibitory effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that the compound can maintain its inhibitory effects on dihydropteroate synthetase for several days in vitro . Its stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other chemicals .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, the compound can cause adverse effects such as gastrointestinal disturbances and allergic reactions . In some cases, high doses can lead to severe conditions like Stevens-Johnson syndrome and toxic epidermal necrolysis . These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to folate synthesis . The compound inhibits dihydropteroate synthetase, preventing the formation of dihydrofolate and subsequently tetrahydrofolate . This inhibition disrupts the folate cycle, leading to a decrease in the availability of folate-dependent metabolites . The compound’s interaction with this pathway highlights its potential as a tool for studying folate metabolism and its related processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects . The compound’s distribution is influenced by factors such as concentration, cellular environment, and the presence of other molecules .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . The compound can be directed to these compartments through specific targeting signals and post-translational modifications . In the cytoplasm, the compound interacts with folate-dependent enzymes, inhibiting their activity and disrupting cellular metabolism . In the nucleus, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins . This subcellular localization is crucial for the compound’s biochemical and cellular effects.

Properties

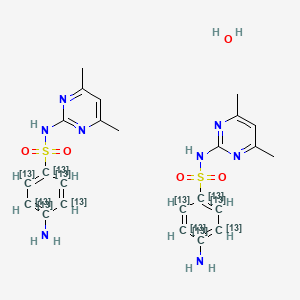

IUPAC Name |

4-amino-N-(4,6-dimethylpyrimidin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H14N4O2S.H2O/c2*1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;/h2*3-7H,13H2,1-2H3,(H,14,15,16);1H2/i2*3+1,4+1,5+1,6+1,10+1,11+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRKVTCTLYZLPH-CYJMKBDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N)C.CC1=CC(=NC(=N1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N8O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746845 | |

| Record name | Sulfamethazine-(phenyl-13C6) hemihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196157-77-3 | |

| Record name | Sulfamethazine-(phenyl-13C6) hemihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1527985.png)

![tert-Butyl 5-(3-hydroxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1527987.png)

![(1-(tert-Butoxycarbonyl)-5-chloro-1H-pyrrolo[3,2-b]pyridin-3-yl)boronic acid](/img/structure/B1527991.png)

![Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate](/img/structure/B1527995.png)

![tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate](/img/structure/B1527996.png)

![tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate](/img/structure/B1527999.png)

![6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1528002.png)

![2-((Benzyloxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1528003.png)

![6-Benzyl 2-tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate](/img/structure/B1528004.png)

![5-Chloro-1,3-dimethyl-6-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1528005.png)